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Compound of Interest

Compound Name: Biphenylene

Cat. No.: B1199973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of biphenylene solid. It is intended to serve as a detailed resource, incorporating
guantitative data, experimental methodologies, and an exploration of the molecule's unique
structural and reactive characteristics.

Physical Properties

Biphenylene is a pale, yellowish solid with a distinctive hay-like odor.[1] It is a polycyclic
aromatic hydrocarbon with a planar structure, a feature that significantly influences its physical
characteristics.[1] While computational studies on two-dimensional biphenylene networks
suggest a remarkably high melting point of up to 4500 K, the bulk solid melts at a much lower,

yet well-defined, temperature.[2][3][4]

Table 1: Physical Properties of Biphenylene
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Property

Value

Notes

Molecular Formula

Ci2Hs

Molar Mass 152.196 g-mol—* [1]
Appearance Pale, yellowish solid [1]
Odor Hay-like [1]
_ _ 109 to 111 °C (228 to 232 °F;
Melting Point [1]
382 to 384 K)
Boiling Point Not available
Density Not available
- Insoluble in water, soluble in [5] Quantitative data is not
Solubility

typical organic solvents.

readily available.

Crystal and Molecular Structure

The solid-state structure of biphenylene is of significant interest due to the strained central

four-membered ring fused to two benzene rings. This fusion results in a planar molecule.[1] X-

ray and electron diffraction studies have confirmed this planarity and revealed considerable

bond length alternation. The bridging bonds that form the central cyclobutadiene ring are

notably long, measured at 1.524 A.[1] This structural feature is a direct consequence of the

antiaromatic character of the central 41t electron system.

Table 2: Crystallographic Data for Biphenylene
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Parameter Value Reference

Not definitively found in
Crystal System
searches

Not definitively found in
Space Group searches

) Not definitively found in
Unit Cell Parameters
searches

Not definitively found in
Z Value
searches

Note: While detailed crystallographic data for the bulk solid is not readily available in the
searched literature, studies on 2D biphenylene networks report lattice parameters of a = 3.77
Aand b =4.52 A[6]

Spectroscopic Properties

The unique electronic structure of biphenylene gives rise to characteristic spectroscopic
signatures.

NMR Spectroscopy

The planarity and symmetry of the biphenylene molecule result in a relatively simple NMR
spectrum. Due to the presence of different electronic environments, the protons and carbons
exhibit distinct chemical shifts.

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
different aromatic protons.

e 13C NMR: The carbon NMR spectrum will display peaks for the non-equivalent carbon atoms
in the molecule.

Detailed experimental NMR data with specific chemical shifts and coupling constants for
biphenylene were not available in the performed searches. The available data primarily
pertains to biphenyl.[3][7][8]
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Infrared (IR) Spectroscopy

The IR spectrum of solid biphenylene is characterized by absorption bands corresponding to
the vibrational modes of its aromatic rings and C-H bonds.

Specific experimental IR spectra with detailed peak assignments for biphenylene were not
found in the searches. Data available is for biphenyl and its derivatives.[2][9][10][11][12]

UV-Vis Spectroscopy

Biphenylene exhibits characteristic absorption bands in the ultraviolet-visible region arising
from 1t-11* electronic transitions within the conjugated system. Computational studies have
been performed to model its UV-Vis absorption spectrum.[13] Experimental studies on similar
conjugated aromatic segments show absorption bands in the range of 250-350 nm when
dissolved in cyclohexane.[14]

Table 3: Spectroscopic Data for Biphenylene

Technique Key Features Reference
1H NMR Aromatic proton signals. Data not available.
13C NMR Aromatic carbon signals. Data not available.

C-H and C=C stretching and
IR bending modes characteristic Data not available.

of aromatic systems.

Absorption bands expected in
UV-Vis the 250-350 nm range in [14]

cyclohexane.

The HOMO is located at a
XPS binding energy of 7.8 eV inthe  [1]

gas phase.

Chemical Properties and Reactivity

Biphenylene's chemistry is dominated by the influence of its strained central four-membered
ring, which imparts antiaromatic character.[1] This leads to a unique reactivity profile compared
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to other polycyclic aromatic hydrocarbons.

Antiaromaticity and Stability

The central 41t electron system in the planar four-membered ring makes biphenylene an
antiaromatic compound.[15] However, it is considerably more stable than other antiaromatic
systems. This relative stability allows for its isolation and study.

Reactivity in Electrophilic Aromatic Substitution

Biphenylene can undergo electrophilic aromatic substitution. Studies on the protodesilylation
of trimethylsilyl derivatives of biphenylene have shown that the 2-position is significantly more
reactive than the 1-position, with a partial rate factor of 27.8 for the 2-position compared to 0.52
for the 1-position.[16] This highlights the directing influence of the fused ring system.

Carbon-Carbon Bond Cleavage

A characteristic reaction of biphenylene is the cleavage of the C-C bonds in the strained
central ring by various organometallic species.[15] This reactivity has been exploited in the
synthesis of more complex molecules and materials. For example, biphenylene can be
catalytically carbonylated to produce fluorenone.[1]

C-C bond
Biphenylene cleavage Further

reaction | 2,2'-Biphenyl
Metallacycle | Derivative
Intermediate )
Organometallic

Insertion
Complex (e.g., Cp*M(CzHa4)2) l

Carbon Monoxide (CO) -

Click to download full resolution via product page

Caption: Reaction pathway for the organometallic-mediated C-C bond cleavage of
biphenylene.
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Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of biphenylene
are crucial for reproducible research.

Synthesis of Biphenylene

The Ullmann reaction is a classical method for the synthesis of biphenylene, involving the
copper-mediated intramolecular coupling of a 2,2'-dihalobiphenyl.[17]

Protocol:

Reactant Preparation: 2,2'-diiodobiphenyl is used as the starting material. Copper bronze is
typically used as the coupling agent.

e Reaction Setup: The 2,2'-diiodobiphenyl and a molar excess of copper bronze are mixed,
often in a high-boiling point solvent or, in some variations, under solvent-free conditions.

o Heating: The reaction mixture is heated to a high temperature (often exceeding 200 °C) for
several hours to effect the coupling.[18]

e Workup and Purification: After cooling, the reaction mixture is typically treated with a solvent
to extract the organic product. The copper and copper salts are removed by filtration. The
biphenylene product is then purified, commonly by sublimation or recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Physical and Chemical
Properties of Biphenylene Solid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199973#physical-and-chemical-properties-of-
biphenylene-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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